molecular formula C11H13N3O4S B5662116 N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide

N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide

Cat. No. B5662116
M. Wt: 283.31 g/mol
InChI Key: FNJDPFOPXYSOHA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their varied applications in medicinal chemistry. The research on similar compounds has been extensive, focusing on their synthesis, molecular structures, chemical properties, and physical characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of specific acids, thiourea, and aldehydes in ethanol, as indicated in studies of similar pyrimidinyl-acetamides (Bahekar & Shinde, 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is typically inclined to the benzene ring at specific angles, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

Similar compounds have shown moderate anti-inflammatory activity and are synthesized via base-catalyzed condensation processes (Bahekar & Shinde, 2004). Their chemical behavior is often investigated using various primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their applications. The crystal structures of similar compounds have been determined through X-ray crystallography, revealing key aspects of their physical properties (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. For instance, the intramolecular hydrogen bonds in similar compounds contribute significantly to their chemical stability (Subasri et al., 2016).

properties

IUPAC Name

N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-5(15)12-8-9(17)13-11(14-10(8)18)19-4-7(16)6-2-3-6/h6H,2-4H2,1H3,(H,12,15)(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJDPFOPXYSOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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